molecular formula C6H14N2O2 B1673455 L-lysine CAS No. 12798-06-0

L-lysine

Cat. No.: B1673455
CAS No.: 12798-06-0
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine (C₆H₁₄N₂O₂; MW 146.19 g/mol) is an essential α-amino acid critical for protein biosynthesis, nutrient metabolism, and crosslinking in collagen and elastin. It is commercially produced via microbial fermentation (80% of global supply) using Corynebacterium glutamicum, with the remaining 20% synthesized chemically . Key applications include:

  • Food/Pharma: Nutritional supplements, antiviral agents (e.g., reparixin this compound salt for inflammation) .
  • Agriculture: Feed additive to enhance livestock growth.
  • Biomaterials: Modifier for hydroxyapatite in bone scaffolds and antifouling agent in reverse osmosis membranes .
  • Therapeutics: Substrate for this compound α-oxidase, an enzyme with antitumor properties .

Chemical Reactions Analysis

Types of Reactions: Lysine undergoes various chemical reactions, including nucleophilic substitution, acylation, and Schiff base formation. It reacts with anhydrides in nucleophilic substitution reactions, forming acylated products. Lysine also reacts with aldehydes to form imines (Schiff bases), which can be reduced to secondary amines .

Common Reagents and Conditions: Common reagents used in lysine reactions include anhydrides, aldehydes, and ethylacetimidate. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from lysine reactions include acylated lysine derivatives, Schiff bases, and secondary amines .

Scientific Research Applications

Nutritional Applications

Dietary Supplementation

L-lysine is crucial for human health, particularly in protein synthesis and calcium absorption. It is commonly used as a dietary supplement to enhance protein quality and support growth in both humans and animals. Research indicates that this compound supplementation can improve serum concentrations of this amino acid, which is vital for various physiological functions.

  • Study Findings : A study showed that free this compound supplementation in diets affected protein quality and modified serum concentrations of several amino acids. Specifically, higher levels of this compound led to increased serum levels compared to control groups, indicating its role in enhancing nutritional profiles in animal feeds .

Table 1: Effects of this compound Supplementation on Serum Amino Acids

Supplementation LevelSerum AlanineSerum GlycineSerum Urea
ControlBaselineBaselineBaseline
1.5% this compoundDecreasedDecreasedIncreased
3% this compoundFurther DecreasedFurther DecreasedIncreased

Pharmaceutical Applications

Adjunctive Treatment in Mental Health

This compound has been investigated as an adjunctive treatment for psychiatric conditions such as schizophrenia. A clinical study demonstrated that this compound supplementation significantly increased blood concentrations of the amino acid and was well tolerated by patients. The treatment resulted in a notable decrease in positive symptom severity measured by the Positive and Negative Syndrome Scale (PANSS) .

  • Study Overview : In a controlled trial, patients received 6 grams of this compound daily for four weeks. Results indicated a significant reduction in symptoms, suggesting potential benefits for cognitive functioning and overall mental health.

Table 2: Clinical Outcomes of this compound Treatment in Schizophrenia

Outcome MeasureBaselinePost Treatment
This compound Blood Concentration (μmol/l)196 ± 14401 ± 74
PANSS Positive Symptoms Score14.6 ± 0.711.9 ± 0.6

Anti-Viral Applications

Herpes Simplex Virus Prophylaxis

This compound has been studied for its potential role in preventing herpes simplex virus outbreaks. Evidence suggests that it may inhibit viral replication by antagonizing arginine, an amino acid that supports herpes virus growth .

  • Clinical Findings : In a pilot study involving recurrent herpes labialis patients, those supplemented with this compound reported a significant reduction in the frequency and severity of outbreaks over an eight-year follow-up period. The annual incidence of lesions decreased by approximately 63% during the first year of treatment .

Table 3: Impact of this compound on Herpes Labialis Incidence

Year of TreatmentAverage Number of Lesions Before TreatmentAverage Number of Lesions After Treatment
Year 1X lesionsY lesions (63% reduction)
Year 2X lesionsY lesions (continued reduction)

Agricultural Applications

Animal Feed Additive

In the agricultural sector, this compound is extensively used as an additive in animal feed to promote growth and improve feed efficiency. It plays a critical role in enhancing the nutritional value of feed formulations.

  • Research Insights : Studies have shown that supplementing animal diets with this compound can lead to improved growth rates and feed conversion ratios, making it a valuable component in livestock nutrition .

Mechanism of Action

Lysine exerts its effects through various mechanisms. It helps in the absorption of calcium and the formation of collagen, which is essential for bones and connective tissues. Lysine also interacts with arginine, another amino acid, to inhibit the replication of the herpes simplex virus . Additionally, lysine is involved in the production of carnitine, which is crucial for fatty acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Lysine Monohydrochloride (this compound HCl)

  • Molecular Formula : C₆H₁₅ClN₂O₂ (MW 182.65 g/mol).
  • Key Features : Contains 80% lysine by weight; hygroscopic stability makes it preferable for industrial use .
  • Applications : Widely used in animal feed due to enhanced shelf life and solubility compared to free this compound.

Diaminopimelic Acid (DAP)

  • Molecular Formula : C₇H₁₄N₂O₄ (MW 190.20 g/mol).
  • Role: Precursor in bacterial this compound biosynthesis. Enzymes like diaminopimelate decarboxylase (DAPDC) convert meso-DAP to this compound, a target for antibacterial agents .
  • Structural Difference : Additional carboxyl group distinguishes DAP from lysine, critical for bacterial cell wall synthesis .

4-Thia-L-Lysine

  • Molecular Formula : C₅H₁₂N₂O₂S (MW 164.22 g/mol).
  • Function: Thioether analog of this compound used to study radical intermediates in enzyme mechanisms (e.g., lysine 5,6-aminomutase). Unlike this compound, it facilitates spectroscopic tracking of catalytic intermediates .

Comparison with Functionally Modified Derivatives

Ureido Derivatives of this compound

  • Example: Compound 5d (IC₅₀ = 4.51 μM) inhibits aminopeptidase N (APN), a tumor angiogenesis target, outperforming Bestatin (IC₅₀ = 5.87 μM) .

Galactosyl Poly-L-Lysine (Gal-PLL)

  • Application : Liver-targeting drug carrier achieving 38.9% hepatic uptake within 5 minutes via asialoglycoprotein receptor (ASGPR) mediation .
  • Advantage Over Natural Ligands : Synthetic flexibility and stability compared to ASGPR’s native ligand, asialofetuin.

Fullerene-L-Lysine Conjugate (C70-Lys)

  • Activity: Superior ROS scavenging and cytoprotection against doxorubicin-induced toxicity compared to β-alanine-modified fullerene (C70-Ala). Attributed to lysine’s extra amino group enhancing radical interaction .

Pharmacological and Industrial Comparisons

This compound α-Oxidase vs. This compound Monooxygenase

  • This compound α-Oxidase: Depletes extracellular this compound, inducing apoptosis in cancer cells (Km = 0.12 mM for this compound). Also exhibits immunomodulatory effects .
  • This compound Monooxygenase: Catalyzes oxidative deamination in Pseudomonas, producing H₂O₂ and α-keto-ε-aminocaproate. Structural similarity to oxidases but differs in substrate specificity .

Antiglycation Agents

  • This compound : Reduces advanced glycation end products (AGEs) in diabetic patients (3 g/day), restoring lysozyme activity by 40% .
  • Comparison : Outperforms polyamines (e.g., spermine) in stabilizing protein conformation under hyperglycemic stress.

Data Tables

Table 1: Molecular and Functional Properties

Compound Molecular Formula MW (g/mol) Key Feature Application Reference
This compound C₆H₁₄N₂O₂ 146.19 Essential amino acid Nutrition, biomaterials
This compound HCl C₆H₁₅ClN₂O₂ 182.65 80% lysine content Animal feed, pharmaceuticals
meso-DAP C₇H₁₄N₂O₄ 190.20 Lysine biosynthesis precursor Antibacterial target
Galactosyl Poly-L-Lys (C₆H₁₂N₂O)n Variable ASGPR-mediated liver targeting Drug/gene delivery

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying L-lysine concentrations in animal feed, and how do they address variability in matrix effects?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for precise quantification, but validate with microbial matrix precipitation assays (MMPA) to account for interference from feed components like proteins. Paired t-tests and linear regression should confirm method consistency . For example, MMPA showed a 3.2% deviation from HPLC in poultry feed analysis .

Q. How to design a controlled study evaluating this compound supplementation effects on animal growth metrics?

  • Methodological Answer :

  • Use a randomized block design with replicates (e.g., 4 treatments × 4 replicates for 80 subjects) .
  • Control for lysine-deficient basal diets and supplement graded levels (e.g., 0.35%–1.00% this compound HCl) .
  • Measure weight gain, feed conversion ratio (FCR), and plasma urea to assess bioavailability. Statistical analysis should include ANOVA with post-hoc Duncan tests .

Q. What biosynthetic pathways in Corynebacterium glutamicum are critical for optimizing this compound yields?

  • Methodological Answer : Focus on acetohydroxyacid synthase (AHAS) and oxaloacetate decarboxylase pathways. Overexpress E. coli’s ntAB genes in C. glutamicum to enhance carbon flux toward lysine. Metabolic flux analysis (MFA) using mass spectrometry is recommended to quantify pathway efficiency .

Advanced Research Questions

Q. How to resolve contradictions in this compound bioavailability studies across animal models?

  • Methodological Answer :

  • Compare relative bioavailability (RBV) metrics using standardized protocols. For piglets, RBV of this compound sulfate vs. HCl was 106% for ADG and 117% for plasma urea, but species-specific intestinal functionality (e.g., jejunal villus height) must be analyzed .
  • Apply mixed-effects meta-analysis to reconcile discrepancies between poultry and swine studies .

Q. What experimental strategies mitigate genetic instability in engineered C. glutamicum strains during scale-up?

  • Methodological Answer :

  • Use CRISPR-Cas9 for targeted mutations (e.g., lysC T311I mutation to deregulate aspartokinase) .
  • Monitor plasmid loss rates via fluorescence reporters and optimize fed-batch fermentation with phosphate limitation to stabilize production .

Q. How to design a metabolic flux analysis (MFA) framework for this compound overproduction?

  • Methodological Answer :

  • Integrate isotopomer labeling (e.g., ¹³C-glucose) with genome-scale metabolic models (GEMs) .
  • Validate flux distributions using extracellular metabolomics and in silico knockout simulations (e.g., COBRA Toolbox) .

Q. Data Contradiction and Reproducibility

Q. Why do HPLC and MMPA yield divergent this compound measurements in complex feed matrices?

  • Methodological Answer : MMPA underestimates lysine in high-fiber feeds due to incomplete microbial digestion. Cross-validate with ion-exchange chromatography and report recovery rates (e.g., 92%–97% for HPLC vs. 85%–89% for MMPA) .

Q. How to address non-reproducibility in this compound fermentation titers across laboratories?

  • Methodological Answer :

  • Standardize media composition (e.g., biotin and thiamine levels) and oxygen transfer rates (kLa ≥ 150 h⁻¹) .
  • Publish full experimental protocols, including auxiliary data (e.g., batch records in SI files) per Beilstein Journal guidelines .

Q. Ethical and Analytical Frameworks

Q. What ethical frameworks apply to this compound trials in livestock?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IACUC approval for animal trials and disclose feed withdrawal periods .

Q. How to align this compound research questions with PICO (Population, Intervention, Comparison, Outcome) criteria?

  • Example :
  • Population : Nursery piglets (21–42 days).
  • Intervention : 0.70% this compound HCl supplementation.
  • Comparison : Lysine-deficient basal diet.
  • Outcome : ADG ≥ 400 g/day and FCR ≤ 1.5 .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid
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InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
Source PubChem
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InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N
Source PubChem
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Canonical SMILES

C(CCN)CC(C(=O)O)N
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Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N
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Molecular Formula

C6H14N2O2
Record name lysine
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Related CAS

25104-18-1, Array
Record name Poly(L-lysine)
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DSSTOX Substance ID

DTXSID6023232
Record name L-​Lysine
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Molecular Weight

146.19 g/mol
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Physical Description

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless
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Solubility

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol)
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Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/
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Color/Form

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals

CAS No.

56-87-1, 20166-34-1
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Melting Point

224 °C, decomposes, 224.5 °C
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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